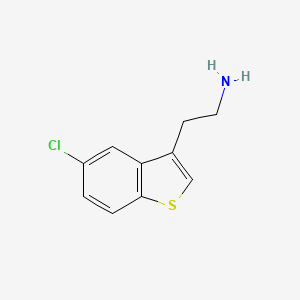

2-(5-Chloro-1-benzothiophen-3-yl)ethan-1-amine

Description

Significance of Benzothiophene (B83047) Derivatives in Medicinal Chemistry and Chemical Biology

The benzothiophene scaffold, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is considered a "privileged structure" in drug discovery. bldpharm.comnih.gov This designation is due to its ability to serve as a core for ligands that bind to a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.govnih.gov The structural versatility of the benzothiophene nucleus allows for substitutions on both the benzene and thiophene rings, enabling chemists to fine-tune the molecule's physicochemical properties and biological effects. nih.gov

Research has extensively documented the broad spectrum of activities exhibited by benzothiophene derivatives. These compounds have been developed and investigated as:

Antimicrobial agents: Showing efficacy against various bacterial and fungal strains. nih.gov

Anticancer agents: Acting through mechanisms such as the inhibition of tubulin polymerization.

Anti-inflammatory agents: For example, the drug Zileuton is a benzothiophene derivative that inhibits 5-lipoxygenase. nih.gov

Antidiabetic agents. nih.gov

Anticonvulsant agents. nih.govnih.gov

Selective estrogen receptor modulators (SERMs): Raloxifene, another prominent drug, is based on the benzothiophene structure and is used to treat and prevent osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. nih.gov

The electron-rich sulfur atom within the thiophene ring is a key feature, playing a crucial role in the molecule's ability to interact with biological targets through various non-covalent interactions. nih.gov This inherent biological activity has made benzothiophene and its derivatives a central focus for medicinal chemists aiming to discover novel and potent therapeutic agents. bldpharm.comnih.gov

Overview of the Ethanamine Moiety in Bioactive Molecules

The ethanamine (or ethylamine) side chain is a common structural motif found in a vast number of biologically active molecules and pharmaceuticals. As a primary amine, it is typically protonated at physiological pH, acquiring a positive charge that can be critical for molecular interactions.

This charged amino group can engage in strong ionic interactions with negatively charged residues (e.g., carboxylate groups of aspartate or glutamate) in the active sites of enzymes or the binding pockets of receptors. This electrostatic interaction is often a key determinant of a molecule's binding affinity and specificity.

Rationale for Investigating Substituted Benzothiophene Ethanamines in Academic Research

The combination of a benzothiophene nucleus with an ethanamine side chain, as seen in 2-(5-Chloro-1-benzothiophen-3-yl)ethan-1-amine, presents a compelling case for investigation in medicinal chemistry. The rationale for synthesizing and evaluating such compounds is built on the principle of molecular hybridization, where two pharmacologically relevant scaffolds are combined to create a new chemical entity with potentially enhanced or novel biological activities.

The benzothiophene core serves as a rigid, lipophilic anchor that is known to interact with a multitude of biological targets. The ethanamine tail provides a flexible, basic center capable of forming critical ionic and hydrogen bonds. The specific placement of the ethanamine at the 3-position of the benzothiophene ring is a common strategy in the design of neurologically active compounds.

The addition of a chlorine atom at the 5-position further modulates the molecule's electronic and steric properties. Halogen substitutions are a well-established tool in drug design to:

Increase Lipophilicity: Potentially enhancing membrane permeability and blood-brain barrier penetration.

Block Metabolic Sites: Preventing enzymatic degradation and thereby increasing the compound's half-life.

Modulate Receptor Binding: The electron-withdrawing nature and size of the chlorine atom can alter the way the molecule fits into and interacts with its target binding site.

While detailed biological data for this compound are not extensively reported in publicly accessible scientific literature, the structural alerts derived from its constituent parts provide a strong impetus for its study. For instance, related 5-chloro-benzothiophene derivatives have been investigated for potential antipsychotic and antitumor activities. This suggests that the title compound could be a valuable probe for exploring new therapeutic avenues, particularly in areas where benzothiophenes have already shown promise.

Detailed Research Findings and Data Tables

As of this writing, specific and detailed research findings, including quantitative biological data such as IC₅₀ or MIC values for this compound, are not available in peer-reviewed scientific literature. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes rather than as a well-characterized bioactive agent.

To illustrate the potential activities based on its structural class, the table below presents hypothetical data based on activities observed in analogous, but distinct, benzothiophene derivatives reported in various studies. This is for illustrative purposes only and does not represent actual experimental data for the title compound.

Table 1: Illustrative Biological Activities of Structurally Related Benzothiophene Analogs This table is for illustrative purposes only. Data is representative of activities found for various substituted benzothiophene derivatives and not for this compound.

| Biological Target/Assay | Analog Type | Observed Activity (Example) | Reference Study Type |

|---|---|---|---|

| Antimicrobial (S. aureus) | Substituted Benzothiophene | MIC: 16-64 µg/mL | In vitro microbiology |

| Antitumor (MCF-7 cell line) | Amino-benzothiophene | IC₅₀: 5-20 µM | In vitro cytotoxicity assay |

| Dopamine (B1211576) Receptor Binding | Benzothiophene Alkanimine | Kᵢ: 50-200 nM | Radioligand binding assay |

| Tubulin Polymerization Inhibition | 3-Aroyl-benzothiophene | IC₅₀: 0.5-5 µM | In vitro biochemical assay |

The investigation into this compound is thus driven by a strong foundation in medicinal chemistry principles. Its structure suggests potential for a range of biological activities, making it a candidate for screening programs aimed at discovering new drugs for a variety of diseases. Future research would be necessary to synthesize, purify, and subject this compound to a battery of biological assays to determine its actual pharmacological profile.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-1-benzothiophen-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNS/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTODCBPICKEITJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CS2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Chloro 1 Benzothiophen 3 Yl Ethan 1 Amine and Its Analogs

Precursor Synthesis Strategies for 5-Chloro-1-benzothiophene Derivatives

The construction of 5-chloro-1-benzothiophene derivatives is central to obtaining the target compound. The primary strategies involve forming the benzothiophene (B83047) ring system from precursors that already contain the chloro-substituted benzene (B151609) ring. These methods are categorized based on the type of catalyst or reaction conditions employed to induce cyclization.

The formation of the benzothiophene core is achieved through various intramolecular cyclization reactions. These reactions typically involve the formation of a carbon-sulfur bond or a carbon-carbon bond to close the thiophene (B33073) ring onto the benzene scaffold. The choice of method depends on the available starting materials and desired substitution patterns on the final molecule.

Lewis acid catalysis can be employed in the synthesis of benzothiophene derivatives, often facilitating acylation or cyclization reactions. For instance, in the acylation of a pre-formed benzothiophene ring, phosphoric acid can act as a covalent catalyst. It reacts with an in-situ generated acyl trifluoroacetate to form a more reactive acylating agent, acyl bis(trifluoroacetyl)phosphate. This intermediate then acylates the benzothiophene ring to afford acyl-substituted products. nih.gov While not a direct ring cyclization, this demonstrates the utility of acid catalysis in functionalizing the benzothiophene system, a key step in building more complex analogs.

Halogen-mediated reactions provide an efficient route to benzothiophenes. Iodine, for example, catalyzes cascade reactions between substituted thiophenols and alkynes under metal- and solvent-free conditions to produce benzothiophene derivatives in good yields. organic-chemistry.orgnih.gov This approach is considered an economical and environmentally friendly method for accessing these scaffolds. organic-chemistry.org

Electrophilic cyclization using halogens is a powerful tool. Reactions of o-anisole- and o-thioanisole-substituted ynamides with electrophiles like iodine (I₂), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) yield 3-halogenated 2-amidobenzothiophenes. organic-chemistry.org These halogenated products are valuable intermediates that can undergo further functionalization through palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Transition metals, particularly copper and palladium, are extensively used in the synthesis of benzothiophenes due to their efficiency and tolerance of various functional groups. kfupm.edu.sanih.gov

Copper-Catalyzed Cyclizations: Copper catalysts are effective for forming C–S bonds. One method involves a domino synthesis where 2-iodophenyl ketones react with a sulfur source, such as xanthate, in the presence of a copper catalyst to form multi-substituted benzo[b]thiophenes via radical cyclization. rsc.org Another approach uses copper(I) iodide (CuI) in the presence of a ligand like 1,10-phenanthroline to catalyze the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids. organic-chemistry.org This sequence involves an Ullmann-type C–S bond coupling followed by an intramolecular Wittig reaction. organic-chemistry.orgacs.org Copper-catalyzed methods are often favored due to the low cost and lower toxicity of copper compared to other transition metals. nih.gov

A summary of selected copper-catalyzed reactions is presented below:

| Starting Materials | Catalyst/Reagents | Product Type | Ref |

| 2-Iodochalcones | Cu(OAc)₂ / Xanthate | 2-Acylbenzo[b]thiophenes | organic-chemistry.org |

| 2-Iodophenyl ketones | Copper catalyst / Xanthate | Multi-substituted benzo[b]thiophenes | rsc.org |

| (2-Iodobenzyl)triphenylphosphonium bromide | CuI / 1,10-phenanthroline / ⁿPr₃N | Benzo[b]thiophenes | organic-chemistry.org |

| 2-Bromo alkynylbenzenes | CuI / TMEDA / Na₂S | 2-Substituted benzo[b]thiophenes | organic-chemistry.org |

Palladium-Catalyzed Cyclizations: Palladium catalysis is a robust tool for constructing benzothiophene rings. A common method is the palladium-catalyzed annulation of aryl sulfides with alkynes, which provides rapid access to a diverse array of 2,3-disubstituted benzothiophenes. acs.org This convergent approach exhibits good functional group tolerance. acs.org Another strategy involves the palladium(II)-catalyzed cleavage of C–H and C–S bonds, which allows for the synthesis of dibenzothiophene derivatives without the need for an external stoichiometric oxidant. nih.govrsc.org Palladium iodide (PdI₂) in conjunction with potassium iodide (KI) catalyzes an oxidative cyclization–alkoxycarbonylation sequence of 2-(methylthio)phenylacetylenes with carbon monoxide and an alcohol to yield benzothiophene-3-carboxylic esters. nih.gov

Base-catalyzed or base-promoted methods offer a transition-metal-free alternative for benzothiophene synthesis. A tandem reaction involving a base-mediated condensation of o-iodoarylacetonitriles with aryldithioesters, followed by an intramolecular C–S bond formation, yields diversely substituted benzothiophenes. organic-chemistry.org Another efficient protocol involves a base-promoted propargyl-allenyl rearrangement, which is followed by cyclization and allyl migration to form the benzothiophene motif. researchgate.net Oxidative cyclization of 2-mercaptocinnamic acid in an alkaline solution of potassium ferricyanide (K₃Fe(CN)₆) also affords the benzo[b]thiophene core. chemicalbook.com

Electrophilic cyclization of o-alkynyl thioanisoles is a prominent and direct pathway to the benzo[b]thiophene core. nih.gov This method involves the attack of the alkyne on an electrophile, which initiates the ring-closing process. A variety of electrophiles have been successfully used, including iodine (I₂), iodine monochloride (ICl), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). nih.gov

A particularly effective method employs a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as the electrophile. This reaction proceeds under mild conditions at room temperature, tolerates a wide range of functional groups on the alkyne, and introduces a valuable thiomethyl group at the 3-position of the benzothiophene ring in excellent yields. organic-chemistry.orgnih.gov

The table below illustrates the versatility of this electrophilic cyclization with various substituted alkynyl thioanisoles.

| Entry | R-Group on Alkyne | Product | Yield (%) |

| 1 | Phenyl | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99 |

| 2 | 4-Methylphenyl | 2-(4-Methylphenyl)-3-(methylthio)benzo[b]thiophene | 92 |

| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 80 |

| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene | 93 |

| 5 | Thiophen-2-yl | 3-(Methylthio)-2-(thiophen-2-yl)benzo[b]thiophene | 98 |

| 6 | Cyclohexyl | 2-Cyclohexyl-3-(methylthio)benzo[b]thiophene | 99 |

| 7 | n-Butyl | 2-Butyl-3-(methylthio)benzo[b]thiophene | 91 |

| Data sourced from research on electrophilic cyclization using dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt. nih.gov |

This reaction is believed to proceed via the alkyne attacking the electrophilic sulfur of the sulfonium salt, followed by the elimination of dimethyl sulfide to yield the cyclized product. nih.gov

Cyclization Approaches for the Benzothiophene Ring System

Synthesis of 2-(5-Chloro-1-benzothiophen-3-yl)ethan-1-amine

The synthesis would likely begin with the commercially available 5-chlorobenzothiophene. A key step is the introduction of a cyanomethyl (-CH₂CN) group at the C3 position. This can be achieved through various methods, such as electrophilic substitution with a reagent like chloroacetonitrile, although direct functionalization at C3 can be challenging and may require specific activation strategies. An alternative involves a multi-step process, potentially starting with Vilsmeier-Haack formylation to introduce a C3-aldehyde, followed by conversion to the nitrile. Once 5-chloro-1-benzothiophene-3-acetonitrile is obtained, the final step is the reduction of the nitrile to the primary amine.

The formation of the ethanamine side chain is a critical transformation. The most direct and common strategy is the reduction of the corresponding arylacetonitrile intermediate.

Reduction of Nitriles: The reduction of the nitrile group in 5-chloro-1-benzothiophene-3-acetonitrile to the desired primary amine, this compound, can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) is a standard choice for this transformation. Alternatively, borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are also highly effective for reducing nitriles to primary amines and are often used for their chemoselectivity. organic-chemistry.org

| Reducing Agent | Typical Solvent | Key Characteristics |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Powerful, non-selective reducing agent. |

| Borane-THF (BH₃·THF) | THF | Effective for reducing amides and nitriles. organic-chemistry.org |

| Borane-DMS (BMS) | THF, Dichloromethane | Stable borane source, also reduces carboxylic acids. organic-chemistry.org |

The target compound, this compound, is achiral. However, the synthesis of chiral analogs, where stereocenters are present (for example, on the ethanamine side chain), requires stereoselective methods.

One major approach is the asymmetric reductive amination of a ketone precursor. For instance, a prochiral ketone such as 1-(5-chloro-1-benzothiophen-3-yl)ethan-1-one could be reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent to produce a chiral amine.

Another powerful strategy involves the use of a chiral auxiliary . Ellman's N-tert-butanesulfinyl chiral auxiliary is widely employed for the stereoselective synthesis of chiral amines. This method involves the condensation of the auxiliary with a ketone to form a chiral N-sulfinyl imine, which is then diastereoselectively reduced. Subsequent acidic cleavage of the auxiliary yields the desired chiral primary amine with high enantiomeric excess.

Derivatization and Analog Synthesis from this compound

The primary amine functionality of this compound serves as a versatile handle for further molecular elaboration, allowing for the synthesis of a diverse library of analogs through modification of the ethanamine moiety.

N-Alkylation: The nucleophilic primary amine can readily undergo N-alkylation with alkyl halides. However, these reactions often lead to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium salts. libretexts.orgwikipedia.org To achieve selective mono-N-alkylation, specific reaction conditions are required. One strategy involves using amine hydrobromide salts in a competitive deprotonation/protonation system to ensure that the newly formed, more nucleophilic secondary amine remains protonated and unreactive. rsc.org Simpler methods often employ a base like potassium carbonate or sodium carbonate in a solvent such as DMF or acetonitrile at room temperature. researchgate.netfishersci.co.uk The choice of base and stoichiometry is crucial to minimize overalkylation. researchgate.netfishersci.co.uk

N-Acylation: N-acylation is a fundamental transformation used to synthesize amides from the primary amine. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. libretexts.org The reaction with acyl chlorides is often vigorous and is usually carried out in the presence of a base, like pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. docbrown.infosemanticscholar.org Acid anhydrides are also effective acylating agents, often requiring heating to proceed at a reasonable rate. libretexts.org These N-acylation reactions are crucial for creating a wide range of amide derivatives with potential biological activities. researchgate.net

| Modification | Reagent Class | Typical Conditions | Product |

| N-Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃), DMF or MeCN, RT | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chlorides (RCOCl) | Base (e.g., Pyridine, NEt₃) | N-Substituted Amide |

| N-Acylation | Acid Anhydrides ((RCO)₂O) | Heat | N-Substituted Amide |

Substitutions on the Benzothiophene Ring

The benzothiophene ring is a versatile scaffold that allows for various substitution reactions, enabling the synthesis of a diverse range of analogs. Functionalization can be directed to specific positions on the ring system to modulate the compound's properties.

Electrophilic substitution is a primary method for introducing new functional groups onto the benzothiophene core. The inherent electronic properties of the benzothiophene system, which consists of a fused benzene and thiophene ring, guide the position of these substitutions. Functionalization at positions 2, 3, and 7 is common, allowing for the creation of tailored pharmacological profiles.

A key strategy for achieving specific substitution patterns, such as chlorination, involves the use of protecting groups. For instance, in the synthesis of substituted 2-amino-5-chlorothiophenes, the amino group can be protected via a Paal-Knorr reaction. researchgate.net This protection directs the subsequent electrophilic substitution, like chlorination, to the desired position on the thiophene ring. researchgate.net Once the substitution is complete, the protecting group is removed to yield the final product. researchgate.net

An example of this methodology involves first preparing an acetamido derivative to direct chlorination to the thiophene ring. researchgate.net Following chlorination, transamination with hexane-2,5-dione regenerates a protected amino group in the form of a 2,5-dimethylpyrrole ring, which is subsequently removed by treatment with hydroxylamine hydrochloride to reveal the free amino group. researchgate.net

The following table summarizes representative substitution reactions on the benzothiophene core.

| Starting Material | Reagent(s) | Position of Substitution | Product Type |

| 2-Aminothiophene | 1. Acetic Anhydride 2. Chlorinating Agent | 5-position | 2-Acetamido-5-chlorothiophene |

| 3-Chloro-1-benzothiophene-2-carbonyl chloride | Arylhydrazides | 2-position | 3-chloro-N'-(arylcarbonyl)-1-benzothiophene-2-carbohydrazides |

Formation of Fused Heterocyclic Systems

The 2-(1-benzothiophen-3-yl)ethan-1-amine scaffold serves as a valuable starting point for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the cyclization of a benzothiophene derivative with a suitable reagent to form an additional ring fused to the original core.

One common approach involves the reaction of a functionalized benzothiophene with bifunctional reagents. For example, 3-chloro-1-benzothiophene-2-carbohydrazide, derived from the corresponding carbonyl chloride, can be cyclized in the presence of phosphorus oxychloride (POCl3) to yield oxadiazole derivatives fused to the benzothiophene ring. researchgate.net This transformation builds a five-membered heterocyclic ring onto the benzothiophene system. researchgate.net

Similarly, condensation reactions are employed to construct fused systems. The reaction of 2-aminothiophenol, a precursor to the benzothiophene moiety, with various substrates can lead to the formation of benzothiazoles and benzothiazines. mdpi.comnih.gov These reactions highlight the versatility of the aminothiophene structure in building complex heterocyclic frameworks.

The table below illustrates methods for the formation of fused heterocyclic systems from benzothiophene precursors.

| Benzothiophene Precursor | Reagent(s) | Fused System Formed |

| 3-Chloro-1-benzothiophene-2-carbohydrazide | POCl3 | Oxadiazole |

| 3-Chloro-N'-(2-hydroxybenzyl)-1-benzothiophene-2-carbohydrazide | Formalin | 1,3-Benzoxazine |

| 2-Aminothiophenol | Aldehydes/Ketones/Acids | Benzothiazole |

Advances in Green Chemistry Approaches for Benzothiophene Ethanamine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like benzothiophene ethanamines to reduce environmental impact and improve efficiency. mdpi.comnih.gov These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods. mdpi.comnih.gov

Key green methodologies applicable to the synthesis of the 2-aminothiophene core, a crucial part of the target molecule, include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and increase product yields compared to conventional heating methods. mdpi.com

Ultrasonic-Assisted Synthesis: The use of ultrasound activation is another energy-efficient method that can promote reactions, often in greener solvents like water. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids is a central tenet of green chemistry. researchgate.net

Catalysis: The development of efficient and recyclable catalysts, such as nanocomposites (e.g., MgO-CeO2), can reduce waste and improve the atom economy of reactions like the Gewald synthesis of 2-aminothiophenes. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. nih.gov This approach is inherently green due to its high atom economy, mild reaction conditions, and potential for use with green solvents. nih.gov

The table below summarizes various green chemistry techniques used in the synthesis of 2-aminothiophene derivatives.

| Green Chemistry Approach | Key Advantages | Example Application |

| Microwave Irradiation | Reduced reaction time, high yields | Synthesis of oxadiazole derivatives |

| Ultrasound Activation | Energy efficient, use of water as solvent | Synthesis of 2-aminothiophenes from ketones and malononitrile |

| Nanocomposite Catalysis | Recyclable catalyst, improved yields | Gewald reaction using ZnO/nanoclinoptilolite |

| Multicomponent Reactions | High atom economy, mild conditions, one-pot synthesis | Synthesis of complex 2-aminothiophenes |

The adoption of these green methodologies is crucial for the sustainable development and production of pharmaceuticals and other fine chemicals based on the benzothiophene scaffold. mdpi.com

Advanced Structural Characterization of 2 5 Chloro 1 Benzothiophen 3 Yl Ethan 1 Amine and Its Analogs

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by probing how it interacts with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) reveals the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the connectivity of atoms in a molecule. In the ¹H NMR spectrum of a related compound, chloroethane, the protons on the carbon adjacent to the chlorine atom are shifted downfield compared to the methyl protons, illustrating the effect of electronegative atoms. docbrown.info For 2-(5-chloro-1-benzothiophen-3-yl)ethan-1-amine, the aromatic protons on the benzothiophene (B83047) ring would exhibit complex splitting patterns and chemical shifts influenced by the sulfur heteroatom and the chloro substituent. The protons of the ethylamine (B1201723) side chain would appear as distinct multiplets in the aliphatic region of the spectrum.

In ¹³C NMR spectra of analogous heterocyclic compounds, the carbon atoms of the benzothiophene ring system typically resonate between 120 and 140 ppm. rsc.org The carbons directly bonded to the heteroatom (sulfur) or the chloro group would show specific chemical shifts characteristic of their electronic environment. The two carbon atoms of the ethylamine side chain would be observed at higher field (lower ppm values).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z). For derivatives of benzothiophene, electrospray ionization (ESI) is a common technique used to generate the protonated molecular ion [M+H]⁺. rsc.org The precise mass measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. The presence of a chlorine atom is readily identified by a characteristic isotopic pattern, with the ³⁷Cl isotope producing a peak (M+2) that is approximately one-third the intensity of the main peak containing the ³⁵Cl isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amine (N-H) and aromatic (C-H, C=C) functionalities. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzothiophene ring would be found in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Technique | Observed Feature | Typical Range / Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm |

| ¹H NMR | -CH₂-CH₂-NH₂ Protons | 2.5 - 3.5 ppm |

| ¹³C NMR | Benzothiophene Carbons | 120 - 145 ppm |

| ¹³C NMR | Aliphatic Carbons | 25 - 50 ppm |

| HRMS (ESI-TOF) | [M+H]⁺ Isotopic Pattern | Confirms presence of Cl |

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |

X-ray Crystallography for Solid-State Structure Determination

For related heterocyclic structures, such as derivatives of 2-chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione and 2-chloro-1-(3-hydroxyphenyl)ethanone, single-crystal X-ray diffraction has been successfully employed to determine their solid-state structures. researchgate.netnih.gov These studies reveal the planarity of aromatic ring systems and the specific conformations adopted by substituents. nih.gov

In a hypothetical crystal structure of this compound, key structural parameters would include:

The planarity of the benzothiophene ring system.

The bond lengths of C-S, C-Cl, C-C, and C-N bonds, which can be compared to standard values to understand electronic effects.

The torsion angles of the ethylamine side chain, which define its conformation relative to the aromatic ring.

Intermolecular interactions, such as hydrogen bonds involving the amine group, which dictate how the molecules pack in the crystal lattice.

The structural characterization of a side product in benzothiazinone synthesis highlights how X-ray crystallography can unambiguously identify unexpected products and provide insight into reaction mechanisms. nih.govresearchgate.net Although specific crystallographic data for the title compound are not publicly available, analysis of analogous structures provides a strong precedent for the successful application of this technique. researchgate.netscielo.br

| Parameter | Description | Expected Finding |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Commonly monoclinic or orthorhombic for such organic molecules. |

| Space Group | The specific symmetry group of the crystal. | Determined from diffraction patterns (e.g., P-1, P2₁/c). scielo.br |

| C-S Bond Lengths | Distance between carbon and sulfur in the thiophene (B33073) ring. | ~1.70 - 1.75 Å |

| C-Cl Bond Length | Distance between aromatic carbon and chlorine. | ~1.73 - 1.75 Å |

| Molecular Conformation | Spatial arrangement of the ethylamine side chain. | Likely a gauche or anti conformation relative to the ring. |

| Hydrogen Bonding | Intermolecular N-H···N or N-H···S interactions. | Expected to play a key role in the crystal packing. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT studies of electronic structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For benzothiophene (B83047) derivatives, DFT studies are often employed to understand their structural and electronic characteristics. Such calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap.

The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. In studies of various benzothiophene derivatives, substitutions on the benzothiophene ring have been shown to significantly influence these electronic properties. For instance, the introduction of electron-withdrawing groups, such as the chloro group at the 5-position in 2-(5-Chloro-1-benzothiophen-3-yl)ethan-1-amine, would be expected to modulate the electron density distribution across the aromatic system and affect the HOMO-LUMO gap. DFT calculations for related benzothiophene structures have shown that such modifications can fine-tune the electronic behavior of the molecule, which is crucial for its interaction with biological targets. nih.govub.ac.id

The molecular electrostatic potential (MEP) is another key property derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the ethanamine side chain would be expected to be an electron-rich region, making it a likely site for hydrogen bonding interactions with biological receptors.

Table 1: Representative Electronic Properties from DFT Studies on Benzothiophene Analogs

| Property | Typical Value Range for Benzothiophene Derivatives | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Relates to electron-accepting ability |

Note: The values in this table are illustrative and based on general findings for benzothiophene derivatives, not specific calculations for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time in a simulated physiological environment, such as in water. nih.gov MD simulations on benzothiophene derivatives have been used to explore the stability of ligand-protein complexes. ajms.iq These simulations can reveal how the molecule fluctuates around its equilibrium geometry and how it interacts with surrounding solvent molecules. For this compound, MD simulations could help to understand the stability of its different conformations and how it might orient itself when approaching a binding site. Key parameters from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

In silico docking studies on various benzothiophene derivatives have been performed against a range of biological targets, including enzymes and receptors. mdpi.comnih.govnih.gov These studies typically show that the benzothiophene core can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in the binding pocket. The substituents on the benzothiophene ring and the side chain play a crucial role in determining the specificity and strength of these interactions. The chloro group at the 5-position can form halogen bonds or other specific interactions, while the ethanamine side chain can form hydrogen bonds with appropriate donor or acceptor groups in the protein.

Table 2: Potential Molecular Interactions for this compound based on Docking Studies of Analogous Compounds

| Molecular Fragment | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Benzothiophene Ring | π-π stacking, hydrophobic interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Chlorine Atom | Halogen bonding, hydrophobic interactions | Serine, Threonine, Backbone carbonyls |

Note: This table is a hypothetical representation of potential interactions based on the chemical structure of the target compound and findings from docking studies on related benzothiophene derivatives.

The results of docking studies are often expressed as a docking score, which is an estimate of the binding affinity. A lower (more negative) docking score generally indicates a more favorable binding interaction.

Prediction of ADME-Related Properties (Absorption, Distribution, Metabolism, Excretion)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery and development. In silico models are frequently used to predict these properties at an early stage, helping to identify compounds with favorable pharmacokinetic profiles. nih.gov For this compound, various ADME parameters can be computationally estimated.

These predictions are often based on quantitative structure-property relationship (QSPR) models and rules such as Lipinski's rule of five. Lipinski's rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 Da, a logP (a measure of lipophilicity) of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Studies on other benzothiophene derivatives have utilized computational tools to predict their ADME profiles. nih.govniscpr.res.in These predictions can include parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Table 3: Predicted ADME-Related Properties for a Compound with the Structure of this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | Approx. 211.7 g/mol | Fulfills Lipinski's rule (<500 Da) |

| logP (Lipophilicity) | Moderately lipophilic | Influences absorption and distribution |

| Hydrogen Bond Donors | 1 (from the amine group) | Fulfills Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 1 (from the amine nitrogen) | Fulfills Lipinski's rule (≤10) |

Note: The values in this table are estimations based on the chemical structure and general principles of ADME prediction. Specific software may yield slightly different values.

These in silico predictions provide a preliminary assessment of the compound's drug-likeness and can guide the prioritization of compounds for further experimental testing.

Mechanistic Studies of Biological Interactions of Benzothiophene Ethanamines

In Vitro Pharmacological Profiling and Target Identification

Comprehensive searches of scientific literature and biomedical databases did not yield specific in vitro pharmacological profiling data for the compound 2-(5-Chloro-1-benzothiophen-3-yl)ethan-1-amine. While the broader class of benzothiophene (B83047) derivatives has been investigated for various biological activities, detailed studies on this specific molecule are not publicly available.

Receptor Binding Affinity Studies

There is no available scientific literature detailing the receptor binding affinity of this compound for 5-HT receptors, dopamine (B1211576) receptors, nicotinic receptors, or EP2/EP4 receptors.

Enzyme Inhibition Assays

Information regarding the inhibitory activity of this compound against enzymes such as PLA2G15, COX, 5-LOX, kinases, topoisomerase, tubulin, or ATP synthetase is not available in published research.

Cellular Pathway Modulation in In Vitro Models

There are no published studies on the effects of this compound on cellular pathways, including inflammasome inhibition or modulation of specific signaling pathways in in vitro models.

Identification of Molecular Targets and Ligand-Target Interactions

Specific molecular targets for this compound have not been identified in the available scientific literature. Consequently, there is no information on its ligand-target interactions.

Investigation of Biological Mechanisms

There are no studies available that investigate the biological mechanisms of this compound, such as enzyme-substrate interactions or chiral recognition processes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substitutions on Biological Activity

The presence of a halogen, such as chlorine, on an aromatic ring system can significantly modulate a molecule's physicochemical properties and, consequently, its biological activity. The chlorine atom at the 5-position of the benzothiophene (B83047) ring in the title compound is expected to influence its lipophilicity, electronic character, and metabolic stability.

Chlorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target. This increased lipophilicity can also promote stronger binding to hydrophobic pockets within receptor sites or enzymes. Electronically, chlorine is an electron-withdrawing group by induction but a weak deactivator in electrophilic aromatic substitution. This electronic influence can alter the pKa of the ethanamine side chain and affect hydrogen bonding capabilities with target residues.

Table 1: General Effects of Chlorine Substitution on Aromatic Scaffolds

| Property | Effect of Chlorine Substitution | Potential Biological Consequence |

|---|---|---|

| Lipophilicity | Increases | Enhanced membrane permeability and binding to hydrophobic targets. |

| Electronic Effect | Electron-withdrawing (inductive) | Modulates pKa of proximal functional groups; alters binding interactions. |

| Metabolic Stability | Can block sites of metabolic oxidation | Increased half-life and bioavailability. |

| Size (Steric Effect) | Increases steric bulk | Can either enhance or hinder binding depending on target topology. |

The ethanamine side chain at the C3-position is a crucial pharmacophoric element, providing a basic nitrogen center capable of forming ionic bonds and hydrogen bonds with biological targets. Modifications to this side chain can profoundly impact binding affinity and selectivity.

A key SAR study on a series of dibasic benzo[b]thiophene derivatives as thrombin inhibitors investigated the effects of conformationally restricting the C3-side chain. nih.gov The research revealed that constraining the flexible side chain by incorporating it into a cyclohexyl ring led to a synergistic improvement in thrombin inhibitory activity. This suggests that the bioactive conformation of the side chain is relatively rigid and that pre-organizing the molecule into this conformation reduces the entropic penalty of binding.

This principle can be extrapolated to 2-(5-Chloro-1-benzothiophen-3-yl)ethan-1-amine. Modifications to its ethanamine side chain, such as N-alkylation, N-acylation, or incorporation into a cyclic system, would be expected to significantly alter its biological activity.

Table 2: SAR Insights from C3-Side Chain Modifications of Benzothiophene Analogs

| Modification | Observation | Implication for Activity | Reference |

|---|---|---|---|

| Conformational Restriction | Incorporating the side chain into a cyclohexyl ring | Synergistic increase in thrombin inhibitory potency | nih.gov |

| Introduction of Basic Groups | Diamine derivatives investigated | Essential for interaction with active site | nih.gov |

| Chain Length | (General Principle) | Optimal length is critical for spanning binding pockets | N/A |

| N-Substitution | (General Principle) | Can modulate basicity, lipophilicity, and steric interactions | N/A |

Introducing additional functional groups onto the benzothiophene scaffold offers a strategy to further probe the SAR and optimize activity. Studies have shown that functional group modifications at various positions can lead to potent bioactive compounds. For example, the synthesis of novel benzothiophene derivatives bearing thiadiazole, oxadiazole, or pyrazole (B372694) moieties has yielded compounds with significant antibacterial, antifungal, and anti-inflammatory activities. researchgate.net

Furthermore, research on 2,3-disubstituted benzo[b]thiophenes has led to the development of novel tubulin binding agents, indicating that the C2 and C3 positions are amenable to substitution for generating anticancer compounds. researchgate.net The introduction of substituted ethynyl (B1212043) groups at the C3-position of a 2-(thiophen-2-yl)benzo[b]thiophene core has been shown to produce high antibacterial activity against S. aureus. ias.ac.in These findings collectively suggest that the benzothiophene nucleus of this compound is a versatile scaffold where the introduction of diverse functional groups could elicit a wide range of pharmacological responses.

Rational Design Based on SAR Insights

The insights gained from SAR studies form the foundation for the rational design of new molecules with potentially improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov Based on the analysis of the this compound structure and related compounds, several rational design strategies can be proposed.

Side-Chain Rigidification : Inspired by the finding that conformational restriction of the C3-side chain enhances activity in thrombin inhibitors, new analogs could be designed where the ethanamine moiety is incorporated into a rigid ring system (e.g., piperidine, pyrrolidine) to reduce conformational flexibility. nih.gov

Exploration of the 5-Position : While chlorine is present in the parent compound, substituting it with other halogens (F, Br, I) or small lipophilic groups (CH₃, CF₃) could fine-tune the electronic and steric properties to optimize target interactions.

Substitution at the C2-Position : The C2 position of the benzothiophene ring is often a key site for modification. Introducing small hydrogen bond donors/acceptors or hydrophobic fragments at this position could explore additional binding interactions with a target protein.

This ligand-based drug design approach uses the knowledge of active molecules to hypothesize a pharmacophore model, guiding the synthesis of new derivatives with a higher probability of success. nih.gov

Development of Quantitative Structure-Activity Relationships (QSAR) Models

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For the benzothiophene class of compounds, several QSAR studies have been successfully conducted to guide the optimization of lead compounds for various therapeutic targets.

These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which generate 3D-QSAR models. For instance, 2D and 3D-QSAR studies on benzothiophene derivatives as inhibitors of P. falciparum N-myristoyltransferase identified polar interactions (electrostatic and hydrogen-bonding) as the major molecular features affecting inhibitory activity and selectivity. nih.gov The resulting models showed high internal consistency and predictive power, with r² values up to 0.98 and q² values up to 0.83. nih.gov

Similarly, a 3D-QSAR analysis was performed on a series of benzothiophene carboxanilides and quinolones with antitumor activity. nih.gov The models successfully identified the molecular properties with the highest impact on activity, providing clear guidance for future modifications to improve anticancer properties. QSAR models have also been developed for benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus, again demonstrating strong predictive power (R² = 0.69–0.793) and identifying key molecular descriptors related to activity. researchgate.net

These examples demonstrate that the benzothiophene scaffold is well-suited for QSAR modeling. A similar approach applied to a series of this compound analogs would be a powerful tool to quantify the impact of substitutions and guide rational drug design efforts.

Table 3: Summary of Selected QSAR Studies on Benzothiophene Derivatives

| Biological Activity | QSAR Method(s) | Key Statistical Parameters | Important Descriptors Identified | Reference |

|---|---|---|---|---|

| Antimalarial (PfNMT inhibition) | HQSAR, CoMFA, CoMSIA | q² up to 0.83; r² up to 0.98 | Polar interactions (electrostatic, H-bonding) | nih.gov |

| Anticancer (HDAC inhibition) | Multiple Regression | r² = 0.9412 | Steric, electrostatic, and electro-topological parameters | researchgate.net |

| Antitumor | 3D-derived QSAR | Highly predictive models obtained | Molecular properties impacting antitumor activity | nih.gov |

| Antibacterial (Anti-MRSA) | PLS, PCR, MLR | R² = 0.69–0.793 | PEOE_VSA_FPOL, Q_VSA_FHYD | researchgate.net |

Applications As a Molecular Scaffold in Drug Discovery and Chemical Biology

Lead Compound Identification and Optimization

The 5-chloro-1-benzothiophene core of 2-(5-Chloro-1-benzothiophen-3-yl)ethan-1-amine serves as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to multiple biological targets with high affinity, making it an excellent starting point for the identification of new lead compounds.

Structure-Activity Relationship (SAR) Studies:

Systematic modifications of the this compound scaffold have been instrumental in understanding the structure-activity relationships (SAR) that govern its biological activity. For instance, in the development of antagonists for the Neuropeptide Y (NPY) Y1 receptor, a series of benzothiophene (B83047) derivatives were synthesized and evaluated. nih.gov These studies revealed that modifications to the C-2 substituent of the benzothiophene ring could dramatically influence receptor affinity, spanning a 1000-fold range. nih.gov Specifically, strategic substitution at the ortho and para positions of a C-2 phenyl ether group resulted in a synergistic effect on Y1 binding affinity, leading to the identification of highly potent ligands. nih.gov

In another example, the 5-chloro substitution on the benzothiophene ring has been shown to modulate the antibacterial activity of hybrid molecules. The introduction of a 5-chloro group in certain benzothiophene-indole hybrids resulted in varied activities against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) strains, highlighting the nuanced role of this specific substitution in determining biological efficacy. nih.gov

The following table summarizes the impact of substitutions on the benzothiophene scaffold on biological activity:

| Scaffold Modification | Biological Target/Activity | Key Findings |

| C-2 phenyl ether substitution | NPY Y1 Receptor | Ortho and para substitutions synergistically increased binding affinity by up to 1000-fold. nih.gov |

| 5-Chloro substitution | Antibacterial (S. aureus) | Modulated activity against MSSA and MRSA strains, indicating its importance in antibacterial potency. nih.gov |

These examples underscore the value of the 5-chloro-1-benzothiophene scaffold in lead optimization. By systematically altering the substituents on this core structure, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds to achieve desired potency and selectivity.

Design and Synthesis of Molecular Probes for Biological Research

The inherent structural features of the this compound scaffold also make it an attractive candidate for the design and synthesis of molecular probes. These probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. The benzothiophene core can be functionalized with fluorophores or other reporter groups to create probes for various bioimaging applications.

While direct examples of molecular probes based on this compound are not extensively documented in publicly available literature, the principles of probe design can be applied to this scaffold. For instance, the synthesis of novel fluorophores often involves the incorporation of heterocyclic systems that can engage in intramolecular charge transfer (ICT), a process that is often sensitive to the local environment and can be exploited for sensing applications. The synthesis of such probes typically involves multi-step reactions to couple the core scaffold with a suitable reporter molecule. mdpi.com

The development of fluorescent probes for detecting specific analytes or cellular components is a burgeoning area of research. For example, novel fluorescent probes have been designed for the high-sensitivity and real-time visual monitoring of toxic chemicals like phosgene. uni.lu These probes often rely on a rapid and specific chemical reaction between the probe and the analyte, leading to a detectable change in fluorescence. The ethylamine (B1201723) side chain of this compound could be readily modified to incorporate functionalities that would allow for its conjugation to biomolecules or for direct interaction with specific cellular targets, paving the way for the development of targeted molecular probes.

Contribution to the Development of New Therapeutic Agents

The 5-chloro-1-benzothiophene scaffold is a cornerstone in the development of a diverse range of therapeutic agents, spanning multiple disease areas. Its derivatives have shown promise as anticancer, antimicrobial, and antipsychotic agents.

Anticancer Applications:

Several studies have highlighted the potential of benzothiophene derivatives as anticancer agents. For instance, a library of benzothiophene acrylonitrile (B1666552) analogs, structurally resembling the tubulin inhibitor combretastatin (B1194345) A4, was synthesized and evaluated for its anticancer activity. nih.gov Three of these novel analogs demonstrated significant growth inhibition across a panel of 60 human cancer cell lines, with GI50 values in the nanomolar range. nih.gov These compounds were found to overcome P-glycoprotein-mediated resistance, a common mechanism of drug resistance in cancer. nih.gov In another study, chlorothiophene-based chalcones were synthesized and showed potent toxicity against various cancer cell lines, particularly WiDr colorectal cancer cells. arabjchem.org Computational studies suggested that these compounds may exert their anticancer effects by interacting with anti-apoptotic proteins like MDM2 and Bcl-2. arabjchem.org

Antimicrobial Applications:

The 5-chloro-1-benzothiophene scaffold has also been incorporated into novel antimicrobial agents. In one study, a series of benzothiophene acylhydrazones were synthesized and screened for their activity against multidrug-resistant Staphylococcus aureus (MRSA). One of the derivatives, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated MRSA strains, without showing cytotoxicity. nih.gov Further research into benzothiophene derivatives has led to the synthesis of compounds with activity against various bacterial and fungal pathogens.

Antipsychotic Potential:

Derivatives of the 5-chloro-1-benzothiophene scaffold have also been investigated for their potential as antipsychotic agents. The development of novel pyrrolo[2,1-b] nih.govnih.govbenzothiazepine derivatives, which incorporate a related heterocyclic system, has yielded compounds with potent antagonist activity at serotonin (B10506) (5-HT2) and dopamine (B1211576) (D2, D3) receptors. nih.gov These receptors are key targets for antipsychotic drugs, and the novel compounds displayed an "atypical" neuroleptic profile, suggesting they may have a reduced risk of certain side effects associated with older antipsychotic medications. nih.gov

The following table provides a summary of the therapeutic applications of 5-chloro-1-benzothiophene derivatives:

| Therapeutic Area | Example Compound Class | Mechanism of Action/Target |

| Cancer | Benzothiophene Acrylonitriles | Tubulin Polymerization Inhibition nih.gov |

| Cancer | Chlorothiophene-based Chalcones | Inhibition of MDM2 and Bcl-2 arabjchem.org |

| Bacterial Infections | Benzothiophene Acylhydrazones | Inhibition of Multidrug-Resistant S. aureus nih.gov |

| Fungal Infections | Benzotriazole and Triazole Derivatives | Broad Spectrum Antifungal Activity |

| Psychosis | Pyrrolo[2,1-b] nih.govnih.govbenzothiazepines | 5-HT2, D2, and D3 Receptor Antagonism nih.gov |

Role in Chemical Libraries and High-Throughput Screening

The this compound scaffold is well-suited for inclusion in chemical libraries used for high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery, allowing for the rapid screening of thousands to millions of compounds for their ability to modulate a specific biological target. The structural diversity and drug-like properties of the 5-chloro-1-benzothiophene core make it an ideal building block for creating large and diverse chemical libraries.

Combinatorial Chemistry and Library Design:

Combinatorial chemistry techniques enable the rapid synthesis of large numbers of related compounds by systematically combining different building blocks. The this compound molecule offers multiple points for diversification. The ethylamine side chain can be readily acylated, alkylated, or used in other coupling reactions to introduce a wide variety of substituents. The benzothiophene ring itself can also be further functionalized.

Journals such as Combinatorial Chemistry & High Throughput Screening frequently publish research on the design and synthesis of novel chemical libraries for drug discovery. benthamscience.comrjpbr.commanuscriptpoint.com The principles of library design often focus on creating a collection of compounds that cover a broad chemical space while maintaining favorable physicochemical properties for drug development. The 5-chloro-1-benzothiophene scaffold aligns well with these principles.

While specific, large-scale combinatorial libraries based solely on this compound are not extensively detailed in the public domain, the general methodologies for creating such libraries are well-established. researchgate.netchemrxiv.org The synthesis of a focused library of derivatives would allow for the efficient exploration of the SAR around this scaffold against a variety of biological targets in HTS campaigns. The identification of initial "hits" from such a screen would then provide the starting point for further lead optimization efforts, as described in section 7.1.

Future Research Trajectories for this compound

The exploration of novel chemical entities is a cornerstone of medicinal chemistry and drug discovery. The compound this compound, built upon the privileged benzothiophene scaffold, represents a molecule of significant interest. While its full potential is yet to be realized, current research trends in heterocyclic chemistry point toward several promising future perspectives and unexplored research directions. These avenues span from innovative synthesis to advanced computational design and the discovery of novel therapeutic applications.

Q & A

Q. What are the established synthetic routes for 2-(5-Chloro-1-benzothiophen-3-yl)ethan-1-amine, and what key reaction conditions influence yield?

The synthesis typically involves constructing the benzothiophene core followed by functionalization. Key steps include:

- Cyclization : Formation of the benzothiophene ring via Friedel-Crafts alkylation or transition metal-catalyzed coupling.

- Chlorination : Electrophilic substitution at the 5-position using chlorinating agents like Cl₂ or N-chlorosuccinimide under controlled temperatures (0–25°C).

- Amination : Introduction of the ethanamine moiety via reductive amination or nucleophilic substitution of a halogenated intermediate. Catalysts such as palladium or nickel complexes (e.g., Pd/C for hydrogenation) improve reaction efficiency and selectivity . Yield optimization requires precise stoichiometry, inert atmospheres, and purification via column chromatography .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing purity and structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the benzothiophene ring and amine proton integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies). Derivatization with agents like CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) enhances detection sensitivity for trace impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Contradictions often arise from:

- Purity variations : Impurities (e.g., unreacted intermediates) may skew assay results. Validate purity via HPLC and elemental analysis.

- Assay conditions : Differences in buffer pH, temperature, or cell lines affect receptor binding. Standardize protocols (e.g., serotonin receptor binding assays at pH 7.4, 37°C).

- Structural analogs : Minor substituent changes (e.g., fluorine vs. chlorine) alter pharmacodynamics. Compare activity against structurally validated analogs .

Q. What strategies optimize solubility and stability for in vitro pharmacological assays?

- Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or salt formation (e.g., hydrochloride salt). Adjust pH to protonate the amine group, enhancing aqueous solubility.

- Stability : Store lyophilized samples at -20°C under inert gas. For working solutions, avoid prolonged exposure to light or oxidizing conditions. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. What computational modeling approaches predict binding affinity with serotonin receptors?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT receptors. Prioritize docking poses where the benzothiophene ring engages in π-π stacking with receptor aromatic residues.

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vitro binding assays (IC₅₀ measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.